molecular formula C13H21N3O B3282022 (2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide CAS No. 744198-28-5

(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide

Cat. No.: B3282022
CAS No.: 744198-28-5
M. Wt: 235.33 g/mol
InChI Key: ZJDJWFAAXUDHKN-LBPRGKRZSA-N
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Description

(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide (CAS 744198-28-5) is a chiral small molecule with a molecular formula of C13H21N3O and a molecular weight of 235.33 g/mol. This compound is of significant interest in antiviral research, particularly in the study of HIV-1 capsid protein (CA) inhibition . It serves as a key intermediate or structural analog in the development of novel capsid-targeting antivirals that bind to the PF74 site, a compelling and well-validated drug target on the HIV-1 capsid . Binding to the PF74 site allows researchers to investigate the disruption of crucial interactions between the viral capsid and host cellular factors, a mechanism that can impair viral replication at both early and late stages of the HIV-1 life cycle . Studies on related chemotypes have shown that such compounds can compete with host factors for binding to the capsid, potentially leading to premature uncoating and impaired reverse transcription . The structural features of this compound, including its phenylalanine-derived core and dimethylaminoethyl side chain, make it a valuable scaffold for exploring structure-activity relationships (SAR) and for designing analogs with improved metabolic stability and binding affinity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly for use in laboratory research and cannot be used for human or veterinary applications.

Properties

IUPAC Name

(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-16(2)9-8-15-13(17)12(14)10-11-6-4-3-5-7-11/h3-7,12H,8-10,14H2,1-2H3,(H,15,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDJWFAAXUDHKN-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCNC(=O)[C@H](CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide typically involves the reaction of 2-amino-3-phenylpropanoic acid with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide serves as a crucial building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form nitroso or nitro derivatives.
  • Reduction : Capable of being reduced to yield secondary amines.
  • Substitution : The phenyl group can engage in electrophilic aromatic substitution reactions .

Biology

The compound is explored for its potential as a biochemical probe. It can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing biological pathways, including signal transduction and gene expression regulation .

Medicine

Research indicates that this compound may have therapeutic potential in treating various diseases. It has been investigated for its role as a GPR88 agonist, which could be beneficial in addressing conditions like alcohol addiction .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its unique properties and reactivity profile .

Case Study 1: GPR88 Agonists

A study focused on the development of small molecule GPR88 agonists based on the this compound scaffold demonstrated promising results in modulating receptor activity. The compound showed sufficient brain penetration and favorable pharmacokinetic profiles, indicating its potential for treating neuropsychiatric disorders .

Case Study 2: Synthesis Optimization

Research on optimizing synthetic routes for this compound highlighted improvements in yield and purity through automated processes and precise control over reaction conditions. This optimization is crucial for scaling production for research and industrial applications .

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural Similarities and Modifications

The table below highlights key structural analogs and their deviations from the target compound:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Reference
(2S)-2-Amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide Phenyl, dimethylaminoethyl, 2-amino C₁₃H₂₁N₃O 235.33
(S)-N-Boc-N′-carbamimidoyl-2-(dimethylamino)-3-phenylpropanamide (44b) Boc-protected guanidine, dimethylamino C₁₇H₂₅N₅O₂ 355.42
(2S)-2-Azido-N-benzyl-3-phenylpropionamide Azide, benzyl substituent C₁₆H₁₆N₄O 280.33
Adouetine Y Bicyclic system, 2-oxa-6,9-diazabicyclo scaffold C₃₄H₄₀N₄O₄ 584.73
(2S)-2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide (S45) Indole, cyclooctylethyl, butylamino C₂₄H₃₆N₄O 420.58

Key Observations :

  • Functional Groups: The azide group in C₁₆H₁₆N₄O introduces reactivity for click chemistry applications, unlike the stable dimethylamino group in the target compound .

Key Observations :

  • The target compound’s synthesis is inferred to require amide bond formation, similar to 44b and C₁₆H₁₆N₄O , but its commercial unavailability suggests scalability challenges .
  • High-yield routes (e.g., 87% for 44b ) often employ protecting groups (Boc) to stabilize reactive intermediates .

Pharmacological and Physicochemical Properties

Compound Pharmacological Data Solubility/LogP Optical Rotation ([α]D²⁰) Reference
Target Compound Not reported Predicted LogP: ~1.5 (moderate lipophilicity) Not reported
Adouetine Y Docking scores: −8.40 kcal/mol (main protease), −8.66 kcal/mol (spike glycoprotein) Not reported Not reported
(2R,2′R)-N,N′-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-((2-hydroxy-5-methylbenzyl)amino)-3-phenylpropanamide) Not reported LogP: ~3.0 (highly lipophilic) [α]D²⁰ = +51.7°

Key Observations :

  • The target compound’s dimethylaminoethyl group likely enhances water solubility compared to analogs with bulky hydrophobic substituents (e.g., cyclooctylethyl in S45) .
  • Adouetine Y demonstrates strong binding to viral proteins, suggesting that similar propanamide derivatives could target proteases or enzymes .

Biological Activity

(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide, commonly referred to as a phenylpropanamide derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies, presenting a comprehensive overview based on various scientific sources.

Chemical Structure and Properties

The compound features a chiral center at the second carbon, which contributes to its biological activity. The presence of the dimethylamino group is significant for its pharmacological properties, particularly in terms of its ability to penetrate the blood-brain barrier, making it a candidate for neurological applications.

The mechanism of action of this compound involves interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. This compound is believed to modulate various signaling pathways, influencing gene expression and metabolic processes. Its ability to bind to these targets can lead to significant biological effects, including alterations in neurotransmission and potential therapeutic outcomes in treating neurological disorders.

Biological Activities

  • Antitumor Activity :
    • Studies have indicated that analogues of this compound exhibit inhibitory effects on tumor cell growth. For instance, certain derivatives have shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .
  • Neuropharmacological Effects :
    • The dimethylamino group enhances the compound's ability to interact with neurotransmitter systems. Research suggests that it may influence mood regulation and cognitive function by interacting with receptors involved in these pathways.
  • Enzyme Interaction :
    • The compound has been shown to affect various enzymes linked to metabolic pathways. Its derivatives have been tested for their activity against different biological targets, revealing a spectrum of potential therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntitumorInhibition of tumor cell growth; poor DHFR inhibition
NeuropharmacologicalModulation of neurotransmitter receptors; mood regulation
Enzyme InteractionActivity against multiple enzymes; metabolic regulation

Case Study: Antitumor Effects

A study focused on the synthesis and biological evaluation of 2-desamino derivatives demonstrated that while these compounds were poor inhibitors of DHFR, they effectively inhibited tumor cell growth through metabolic conversion to active polyglutamate forms within cells . This suggests that structural modifications can significantly alter the biological efficacy of related compounds.

Case Study: Neuropharmacological Potential

Another investigation highlighted the role of this compound in modulating cognitive functions through its interaction with neurotransmitter systems. The findings indicate that this compound could be instrumental in developing treatments for cognitive impairments associated with neurological disorders.

Q & A

Q. What are the key synthetic routes for (2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from chiral amino acid precursors. Key steps include:

  • Formation of the dimethylaminoethyl amide backbone : Achieved via coupling reactions (e.g., EDC/HOBt) between protected (2S)-2-amino-3-phenylpropanoic acid and 2-(dimethylamino)ethylamine under inert atmospheres .
  • Stereochemical control : Chiral chromatography or enzymatic resolution ensures enantiopurity, critical for biological activity .
  • Optimization : Yields vary significantly (40–87%) depending on solvent polarity, temperature, and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Q. What analytical techniques are essential for structural characterization of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry and functional groups (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, aromatic protons at δ ~7.2–7.4 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C14_{14}H22_{22}N3_3O+^+: 272.1763) .
  • X-ray crystallography : Resolves 3D conformation, particularly the (2S) configuration and spatial arrangement of the phenyl group .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates to identify IC50_{50} values .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) assess affinity .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

Advanced Research Questions

Q. How can contradictory data in biological activity be systematically addressed?

  • Assay standardization : Control variables like pH, temperature, and cell passage number. For example, inconsistent IC50_{50} values in kinase assays may arise from ATP concentration differences .
  • Orthogonal validation : Confirm apoptosis induction via flow cytometry (Annexin V/PI staining) alongside caspase-3 activation assays .
  • Impurity profiling : Use HPLC-MS to rule out side-products (e.g., oxidized dimethylamino groups) that may skew results .

Q. What computational methods aid in elucidating the compound’s mechanism of action?

  • Molecular docking : Predict binding poses in target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina or Schrödinger .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues) .
  • QSAR modeling : Correlate substituent effects (e.g., phenyl vs. indole rings) with bioactivity to guide derivative design .

Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?

  • Catalyst screening : Evaluate chiral catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation to improve enantiomeric excess (ee >98%) .
  • Flow chemistry : Continuous synthesis reduces reaction times and improves reproducibility for intermediates like the phenoxyamide precursor .
  • DoE (Design of Experiments) : Use factorial designs to optimize solvent (e.g., DMF vs. THF), stoichiometry, and temperature interactions .

Q. What strategies resolve discrepancies in synthetic yields between similar derivatives?

  • Kinetic studies : Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps (e.g., sluggish amide coupling in sterically hindered analogs) .
  • Byproduct analysis : Characterize side-products (e.g., diketopiperazines) via MS/MS to adjust protecting group strategies .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates, improving yields by 20–30% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide
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(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide

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